diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate
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Overview
Description
Diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both ester and amide functional groups, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate typically involves multi-step organic reactions. One common method starts with the condensation of diethyl malonate with benzoyl isocyanate, followed by the addition of an amine to form the desired product. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under precise conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry
In chemistry, diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide group, which mimics peptide bonds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various polymers and resins.
Mechanism of Action
The mechanism by which diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate exerts its effects involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-oxopentanedioate: A simpler ester with similar reactivity but lacking the amide functionality.
Benzoyl isocyanate derivatives: Compounds with similar benzoyl groups but different functional groups attached.
Uniqueness
Diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate is unique due to its combination of ester and amide groups, providing a versatile platform for various chemical transformations and biological interactions.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
Molecular Formula |
C17H20N2O6 |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
diethyl (Z)-2-(N'-benzoylcarbamimidoyl)-3-hydroxypent-2-enedioate |
InChI |
InChI=1S/C17H20N2O6/c1-3-24-13(21)10-12(20)14(17(23)25-4-2)15(18)19-16(22)11-8-6-5-7-9-11/h5-9,20H,3-4,10H2,1-2H3,(H2,18,19,22)/b14-12- |
InChI Key |
DYACLEDBKIRRBV-OWBHPGMISA-N |
Isomeric SMILES |
CCOC(=O)C/C(=C(\C(=NC(=O)C1=CC=CC=C1)N)/C(=O)OCC)/O |
Canonical SMILES |
CCOC(=O)CC(=C(C(=NC(=O)C1=CC=CC=C1)N)C(=O)OCC)O |
Origin of Product |
United States |
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